Phenosulfazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S2/c12-7-1-3-8(4-2-7)16(13,14)11-9-10-5-6-15-9/h1-6,12H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBACAGZMXLDQCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199480 | |

| Record name | Phenosulfazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515-54-8 | |

| Record name | 4-Hydroxy-N-2-thiazolylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenosulfazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenosulfazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenosulfazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENOSULFAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9TT76535D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Phenosulfazole?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenosulfazole, also known by synonyms such as Phenolsulfazole and Virazene, is a sulfonamide compound. Historically, it has been investigated for its therapeutic potential. This technical guide provides a comprehensive overview of the chemical structure, properties, and a generalized synthesis protocol for this compound. Additionally, it details the well-established antibacterial mechanism of action for the sulfonamide class of compounds, to which this compound belongs.

Chemical Structure and Properties

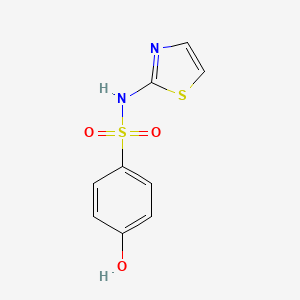

This compound is chemically designated as 4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide. Its structure is characterized by a phenol group linked to a sulfonamide moiety, which in turn is attached to a thiazole ring.

Caption: Chemical structure of this compound.

Quantitative Chemical Data

| Property | Value | Reference |

| IUPAC Name | 4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide | [1] |

| Molecular Formula | C₉H₈N₂O₃S₂ | [1] |

| Molecular Weight | 256.3 g/mol | [1] |

| CAS Number | 515-54-8 | [1] |

| SMILES | C1=CC(=CC=C1O)S(=O)(=O)NC2=NC=CS2 | [1] |

| InChI | InChI=1S/C9H8N2O3S2/c12-7-1-3-8(4-2-7)16(13,14)11-9-10-5-6-15-9/h1-6,12H,(H,10,11) | |

| InChIKey | JBACAGZMXLDQCR-UHFFFAOYSA-N |

Experimental Data

Infrared Spectroscopy

An FTIR spectrum of this compound is available in the PubChem database. The spectrum was obtained using a KBr wafer technique. Characteristic peaks for sulfonamides would be expected, including S=O stretching vibrations (typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), N-H stretching, and vibrations associated with the aromatic and thiazole rings.

Experimental Protocols

General Synthesis of N-(Thiazol-2-yl)benzenesulfonamide Derivatives

The following is a generalized experimental protocol for the N-sulfonylation of 2-aminothiazole, which can be adapted for the synthesis of this compound. This procedure is based on established methods for synthesizing similar sulfonamide compounds.

Materials:

-

2-Aminothiazole

-

4-Acetoxybenzenesulfonyl chloride (as a precursor to the 4-hydroxy group)

-

Sodium acetate

-

Distilled water

-

Ethanol

-

Hydrochloric acid (for deprotection)

Procedure:

-

Sulfonylation: In a suitable reaction vessel, dissolve sodium acetate in distilled water. To this solution, add 4-acetoxybenzenesulfonyl chloride and 2-aminothiazole.

-

Heat the reaction mixture to 80-85 °C with continuous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product, 4-acetoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide, will precipitate as a solid.

-

Isolate the solid product by filtration and wash with water.

-

Deprotection of the Hydroxyl Group: The resulting acetoxy-protected compound is then subjected to hydrolysis to yield the final product, this compound. This can be achieved by heating the compound in the presence of a dilute acid, such as hydrochloric acid.

-

After the deprotection is complete (monitored by TLC), the reaction mixture is cooled, and the pH is adjusted to neutral to precipitate the this compound.

-

The final product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as an ethanol/water mixture, can be performed for further purification.

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound, as a sulfonamide, is presumed to exert its antibacterial effect through the inhibition of the folic acid synthesis pathway in susceptible bacteria. This is a well-documented mechanism for this class of drugs.

Caption: Proposed antibacterial mechanism of this compound.

The diagram above illustrates the key steps in the bacterial folic acid synthesis pathway. Dihydropteroate synthase is a crucial enzyme that catalyzes the conversion of para-aminobenzoic acid (PABA) into dihydrofolic acid. Due to their structural similarity to PABA, sulfonamides like this compound act as competitive inhibitors of this enzyme. By blocking this step, they prevent the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. Consequently, the inhibition of this pathway halts bacterial growth and replication.

References

An In-depth Technical Guide to the Synthesis of Phenosulfazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Phenosulfazole, a sulfonamide compound incorporating a thiazole moiety. The document details the primary synthetic pathway, starting materials, and experimental protocols, supported by quantitative data and a visual representation of the synthesis.

Introduction

This compound, chemically known as N-(thiazol-2-yl)benzenesulfonamide, belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry. The synthesis of this compound is a multi-step process that begins with commercially available or readily synthesizable starting materials. This guide will elaborate on the convergent synthesis strategy, which involves the preparation of two key intermediates: 2-aminothiazole and benzenesulfonyl chloride, followed by their condensation to yield the final product.

Core Synthesis Pathway

The most common and efficient pathway for the synthesis of this compound is the reaction between 2-aminothiazole and benzenesulfonyl chloride. This reaction is a nucleophilic acyl substitution where the exocyclic amino group of 2-aminothiazole attacks the electrophilic sulfur atom of the benzenesulfonyl chloride, leading to the formation of a sulfonamide bond.

The overall reaction can be summarized as follows:

2-Aminothiazole + Benzenesulfonyl Chloride → this compound + HCl

The synthesis of the two primary starting materials is a critical aspect of the overall process.

2-Aminothiazole is a heterocyclic amine that serves as a crucial building block. A prevalent method for its synthesis is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone or α-haloaldehyde with a thiourea. A common precursor is chloroacetaldehyde.[1] The synthesis can also be achieved using paraldehyde, thiourea, and sulfuryl chloride.[2]

Key Reaction: Chloroacetaldehyde + Thiourea → 2-Aminothiazole Hydrochloride

Benzenesulfonyl chloride is a key reagent for the introduction of the benzenesulfonyl group. It is typically prepared through the chlorosulfonation of benzene using chlorosulfonic acid.[3][4] Alternative methods include the reaction of sodium benzenesulfonate with phosphorus pentachloride or phosphorus oxychloride.[5]

Key Reaction: Benzene + Chlorosulfonic Acid → Benzenesulfonyl Chloride + H₂SO₄

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of this compound and its precursors.

This protocol is adapted from established literature procedures.

Materials:

-

Chloroacetaldehyde (typically as a 40-50% aqueous solution)

-

Thiourea

-

Sodium bicarbonate or Sodium hydroxide solution

-

Isopropanol or Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) in a suitable solvent such as 2-propanol.

-

Slowly add chloroacetaldehyde (1.0-1.1 eq) to the solution.

-

Heat the reaction mixture at a controlled temperature, typically around 60°C, for 2-3 hours.

-

After the reaction is complete, cool the mixture and neutralize it by the gradual addition of a base like sodium bicarbonate until the pH is neutral to slightly basic.

-

The product, 2-aminothiazole, can be extracted from the aqueous mixture using an organic solvent such as diethyl ether.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The crude 2-aminothiazole can be further purified by recrystallization from a suitable solvent like benzene or an ethanol/water mixture.

This protocol is based on the chlorosulfonation of benzene.

Materials:

-

Benzene

-

Chlorosulfonic acid

-

Carbon tetrachloride

-

Crushed ice

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet, place an excess of chlorosulfonic acid (e.g., 3 moles per mole of benzene).

-

Cool the flask in an ice bath and slowly add benzene (1.0 eq) dropwise with vigorous stirring, maintaining the temperature between 20-25°C. Hydrogen chloride gas will be evolved and should be directed to a fume hood or an absorption trap.

-

After the addition is complete, continue stirring for an additional hour at the same temperature.

-

Carefully pour the reaction mixture onto a large amount of crushed ice.

-

Add carbon tetrachloride to dissolve the product and separate the organic layer.

-

Wash the organic layer with water and then dry it over a suitable drying agent.

-

The solvent can be removed under reduced pressure, and the crude benzenesulfonyl chloride can be purified by vacuum distillation.

This protocol outlines the final condensation step.

Materials:

-

2-Aminothiazole

-

Benzenesulfonyl chloride

-

Sodium acetate

-

Distilled water

Procedure:

-

In a round-bottom flask, suspend 2-aminothiazole (1.0 eq) and sodium acetate (1.5-2.0 eq) in distilled water.

-

Heat the mixture to 80-85°C with stirring.

-

Add benzenesulfonyl chloride (1.1-1.5 eq) portion-wise to the heated suspension.

-

Maintain the reaction at 80-85°C for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The solid product that precipitates is collected by filtration, washed with cold water, and dried.

-

The crude this compound can be purified by recrystallization from a suitable solvent to yield the final product.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound and its derivatives.

Table 1: Reaction Conditions and Yields for this compound Synthesis

| Starting Material (2-Aminothiazole) | Starting Material (Benzenesulfonyl Chloride) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1.0 g (9.98 mmol) | 1.93 g (10.98 mmol) | Sodium Acetate (1.5 eq) | Water | 80-85 | 6 | 80 |

Table 2: Physicochemical and Spectroscopic Data for this compound and Derivatives

| Compound | Molecular Formula | M.W. ( g/mol ) | M.P. (°C) | Appearance |

| N-(thiazol-2-yl)benzenesulfonamide | C₉H₈N₂O₂S₂ | 240.29 | 140-142 | Dark brown powder |

| 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide | C₉H₇BrN₂O₂S₂ | 319.20 | 185-187 | Light brown powder |

| 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | C₁₀H₁₀N₂O₂S₂ | 254.33 | 150-152 | Light brown powder |

| 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide | C₉H₇N₃O₄S₂ | 285.29 | 168-170 | Light brown powder |

Visualization of Synthesis Pathway

The following diagram illustrates the overall synthetic pathway for this compound.

Caption: Convergent synthesis pathway of this compound.

References

Elucidating the Molecular Enigma of Phenosulfazole: A Review of a Putative Antiviral Agent

An In-depth Exploration for Researchers and Drug Development Professionals

Phenosulfazole, a compound with historical roots in the treatment of poliomyelitis, presents a compelling yet unresolved puzzle in molecular pharmacology.[1] Despite its early clinical use, a detailed understanding of its mechanism of action at the molecular level remains elusive in contemporary scientific literature. This technical guide synthesizes the available, albeit limited, information regarding this compound and highlights the significant gaps in our knowledge, providing a foundation for future research endeavors.

Putative Mechanisms of Action

Current information suggests two potential, and not mutually exclusive, mechanisms of action for this compound: antiviral activity and competitive inhibition in microbial metabolic pathways.

This compound has been described as an effective antiviral agent, with historical use in treating acute poliomyelitis.[1][2] However, the specific molecular targets and signaling pathways involved in its antiviral effects are not well-documented in the available literature. The cessation of its use, likely due to the advent of vaccines, may have curtailed further investigation into its precise antiviral mechanism.

In the context of microbiology, particularly in studies involving Escherichia coli, this compound has been identified as a competitive analogue of p-aminobenzoic acid (PABA) and p-hydroxybenzoic acid (POB).[3][4] This suggests that this compound may act as a competitive inhibitor of enzymes that utilize PABA or POB as substrates. One of the most well-known pathways involving PABA is the synthesis of folic acid, a critical component for DNA synthesis and repair. By competing with PABA, this compound could potentially disrupt folate synthesis in susceptible microorganisms. The observation that its bacteriostatic effect is enhanced by L-aspartic acid suggests a complex interplay with bacterial metabolism that warrants further investigation.

The logical relationship for this proposed microbial mechanism is illustrated below:

Unsubstantiated Hypotheses

Several patents related to treatments for inflammatory conditions and COVID-19 list this compound among a large number of compounds. The primary focus of these patents is often on agents that act as mitochondrial uncoupling agents, such as niclosamide. While this inclusion might suggest a potential role for this compound in modulating mitochondrial function, there is a conspicuous absence of direct experimental data to support this hypothesis. Without empirical evidence, the classification of this compound as a mitochondrial uncoupling agent remains speculative.

Data Presentation

A thorough review of existing literature reveals a significant lack of quantitative data regarding the molecular mechanism of this compound. Key pharmacological metrics that are essential for a comprehensive understanding are currently unavailable.

Table 1: Summary of Available vs. Missing Pharmacological Data for this compound

| Data Type | Finding |

| Binding Affinity (Kd, Ki) | No data available. |

| IC50/EC50 Values | No data available. |

| Enzyme Inhibition Kinetics | Described qualitatively as a "competitive analogue" in bacteria, but no kinetic parameters have been published. |

| Cellular Permeability | No data available. |

| In Vivo Efficacy (Modern Studies) | No recent in vivo studies detailing the mechanism of action have been identified. |

Experimental Protocols

The absence of detailed mechanistic studies on this compound means there are no established experimental protocols to cite. Future research aimed at elucidating its mechanism of action would necessitate the development and application of a range of modern molecular and cellular biology techniques.

Proposed Experimental Workflow for Future Investigation:

To address the current knowledge gaps, a systematic investigation into the molecular mechanism of this compound is required. A potential experimental workflow is outlined below:

References

In Silico Prediction of Phenosulfazole Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenosulfazole, a sulfonamide-containing compound, holds potential for diverse biological activities owing to its structural resemblance to known inhibitors of key metabolic enzymes. This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity, targeting two primary enzymes: bacterial dihydropteroate synthase (DHPS) and human carbonic anhydrase II (CA II). By leveraging a suite of computational methodologies—including molecular docking, quantitative structure-activity relationship (QSAR) modeling, pharmacophore analysis, and ADME profiling—researchers can elucidate potential therapeutic applications and guide further experimental validation. This document outlines detailed protocols for these in silico techniques and presents hypothetical, yet plausible, bioactivity data to illustrate the application of these methods.

Introduction to this compound and its Potential Targets

This compound, chemically known as 4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide, is a member of the sulfonamide class of compounds.[1] The sulfonamide moiety is a well-established pharmacophore, recognized for its ability to competitively inhibit key enzymes in metabolic pathways.

Dihydropteroate Synthase (DHPS): An Antibacterial Target

In bacteria, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the synthesis of dihydrofolate, a precursor for essential components like purines and thymidine. This ultimately inhibits bacterial growth and replication, making DHPS a prime target for antibacterial agents. Given its sulfonamide structure, this compound is a candidate for investigation as a DHPS inhibitor.

Carbonic Anhydrase (CA): A Human Therapeutic Target

Carbonic anhydrases are a family of metalloenzymes in humans that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibition of specific CA isoforms has therapeutic applications. For instance, inhibiting carbonic anhydrase II in the ciliary processes of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure. This mechanism is central to the treatment of glaucoma. The structural features of this compound suggest it may act as a carbonic anhydrase inhibitor.

Data Presentation: Hypothetical Bioactivity Data

To illustrate the application of in silico predictive models, the following tables present hypothetical bioactivity data for this compound and a series of its structural analogs against E. coli DHPS and human CA II. These values are for demonstrative purposes only.

Table 1: Hypothetical Inhibitory Activity of this compound and Analogs against E. coli Dihydropteroate Synthase (DHPS)

| Compound ID | Structure | IC50 (µM) | pIC50 (-logIC50) | Molecular Weight ( g/mol ) | LogP |

| This compound | 4-hydroxy-N-(thiazol-2-yl)benzenesulfonamide | 15.8 | 4.80 | 256.3 | 1.2 |

| Analog A | 4-amino-N-(thiazol-2-yl)benzenesulfonamide | 8.2 | 5.09 | 255.3 | 0.9 |

| Analog B | 4-methoxy-N-(thiazol-2-yl)benzenesulfonamide | 25.1 | 4.60 | 270.3 | 1.5 |

| Analog C | N-(thiazol-2-yl)benzenesulfonamide | 50.3 | 4.30 | 240.3 | 1.4 |

| Analog D | 4-hydroxy-N-(5-methylthiazol-2-yl)benzenesulfonamide | 12.6 | 4.90 | 270.3 | 1.6 |

Table 2: Hypothetical Inhibitory Activity of this compound and Analogs against Human Carbonic Anhydrase II (CA II)

| Compound ID | Structure | IC50 (nM) | pIC50 (-logIC50) | Molecular Weight ( g/mol ) | LogP |

| This compound | 4-hydroxy-N-(thiazol-2-yl)benzenesulfonamide | 89.1 | 7.05 | 256.3 | 1.2 |

| Analog A | 4-amino-N-(thiazol-2-yl)benzenesulfonamide | 125.9 | 6.90 | 255.3 | 0.9 |

| Analog B | 4-methoxy-N-(thiazol-2-yl)benzenesulfonamide | 70.8 | 7.15 | 270.3 | 1.5 |

| Analog C | N-(thiazol-2-yl)benzenesulfonamide | 251.2 | 6.60 | 240.3 | 1.4 |

| Analog D | 4-hydroxy-N-(5-methylthiazol-2-yl)benzenesulfonamide | 79.4 | 7.10 | 270.3 | 1.6 |

Signaling Pathways and Experimental Workflows

Bacterial Folate Biosynthesis Pathway

The following diagram illustrates the bacterial folate biosynthesis pathway and the inhibitory action of sulfonamides on DHPS.

Mechanism of Carbonic Anhydrase Inhibition in Glaucoma

This diagram shows how carbonic anhydrase inhibitors reduce intraocular pressure.

In Silico Bioactivity Prediction Workflow

The logical workflow for the in silico prediction of bioactivity is depicted below.

Experimental Protocols

Molecular Docking

Objective: To predict the binding mode and affinity of this compound and its analogs within the active sites of DHPS and CA II.

Methodology:

-

Protein Preparation:

-

Obtain the 3D crystal structures of E. coli DHPS (e.g., PDB ID: 1AJ0) and human CA II (e.g., PDB ID: 2CBE) from the Protein Data Bank.

-

Remove water molecules and co-crystallized ligands from the protein structures.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

-

Define the binding site based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

-

-

Ligand Preparation:

-

Generate 3D structures of this compound and its analogs.

-

Minimize the energy of the ligand structures using a suitable force field (e.g., MMFF94).

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Utilize a molecular docking program (e.g., AutoDock Vina, Glide, GOLD).

-

Set the grid box to encompass the defined binding site of the target protein.

-

Perform the docking calculations using a genetic algorithm or other search algorithm to explore conformational space.

-

Analyze the resulting docking poses based on their predicted binding energies (scoring functions) and interactions with key amino acid residues.

-

3D-QSAR Modeling

Objective: To develop a statistical model that correlates the 3D structural features of the sulfonamide analogs with their biological activity.

Methodology:

-

Data Set Preparation:

-

Compile a dataset of sulfonamide compounds with their corresponding experimental pIC50 values (as shown in Tables 1 and 2).

-

Divide the dataset into a training set (for model generation) and a test set (for model validation).

-

-

Molecular Alignment:

-

Superimpose all molecules in the dataset based on a common scaffold. This is a critical step to ensure that the 3D fields are comparable.

-

-

Descriptor Calculation:

-

Place the aligned molecules in a 3D grid.

-

Calculate steric and electrostatic interaction fields at each grid point using a probe atom. These field values serve as the independent variables (descriptors).

-

-

Model Generation and Validation:

-

Use Partial Least Squares (PLS) regression to correlate the calculated descriptor fields with the pIC50 values.

-

Validate the model internally using leave-one-out cross-validation (q²) and externally using the test set (r²_pred). A robust model will have high q² and r²_pred values.

-

Visualize the results as contour maps to identify regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

-

Pharmacophore Modeling

Objective: To identify the essential 3D arrangement of chemical features required for the biological activity of sulfonamides against DHPS and CA II.

Methodology:

-

Pharmacophore Feature Identification:

-

Based on the docked poses of the most active compounds, identify common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

-

-

Model Generation:

-

Generate a 3D pharmacophore model that represents the spatial arrangement of these identified features.

-

-

Model Validation:

-

Validate the pharmacophore model by screening a database of known active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.

-

-

Virtual Screening:

-

Use the validated pharmacophore model as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features.

-

ADME Prediction

Objective: To computationally assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogs to evaluate their drug-likeness.

Methodology:

-

Input Molecular Structures:

-

Provide the 2D or 3D structures of the compounds of interest.

-

-

Prediction of Physicochemical Properties:

-

Utilize online tools or software (e.g., SwissADME, QikProp) to calculate key physicochemical descriptors such as molecular weight, LogP, topological polar surface area (TPSA), and number of hydrogen bond donors and acceptors.

-

-

Evaluation of Drug-Likeness:

-

Assess compliance with established rules for drug-likeness, such as Lipinski's Rule of Five.

-

-

Prediction of Pharmacokinetic Properties:

-

Predict properties related to absorption (e.g., gastrointestinal absorption), distribution (e.g., blood-brain barrier permeability), metabolism (e.g., cytochrome P450 inhibition), and excretion.

-

Conclusion

The in silico methodologies outlined in this guide provide a powerful and resource-efficient approach to predicting the bioactivity of this compound. By combining molecular docking, QSAR, pharmacophore modeling, and ADME prediction, researchers can gain valuable insights into its potential as an antibacterial agent targeting DHPS or as a therapeutic agent for conditions like glaucoma through the inhibition of CA II. The predictive models generated through these techniques can effectively prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery and development process. It is imperative to remember that in silico predictions are hypotheses that require subsequent validation through in vitro and in vivo experimental studies.

References

Navigating the Uncharted Waters of Phenosulfazole: A Technical Guide to Preliminary Cytotoxicity Screening

For Immediate Release

This technical guide serves as a crucial resource for researchers, scientists, and drug development professionals interested in the cytotoxic potential of Phenosulfazole. While specific toxicological data for this compound remains scarce in contemporary literature, this document outlines a comprehensive framework for its preliminary cytotoxicity screening. By leveraging established methodologies and drawing parallels with related sulfonamide-containing compounds, we provide a robust roadmap for future in vitro investigations.

This compound, also known as Phenolsulfazole or Virazene, is a sulfonamide compound with the CAS number 515-54-8[1][2][3]. Historical references point to its investigation in the mid-20th century for applications related to poliomyelitis[2]. However, a thorough review of modern scientific databases reveals a significant gap in our understanding of its effects on cell viability and its potential as a cytotoxic agent. This guide is designed to fill that void by proposing a systematic approach to its initial toxicological assessment.

A Proposed Workflow for Discovery

The preliminary cytotoxicity screening of a novel or understudied compound like this compound necessitates a multi-faceted approach. The primary objective is to determine the concentration-dependent effects of the compound on cell viability across various cell lines. A typical experimental workflow would involve a tiered screening process, starting with broad-spectrum cytotoxicity assays and progressing to more mechanistic studies if significant activity is observed.

Caption: Proposed experimental workflow for the preliminary cytotoxicity screening of this compound.

Data Presentation: Quantifying Cytotoxicity

The cornerstone of a preliminary cytotoxicity screen is the generation of quantitative data that allows for the comparison of a compound's potency across different cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability. This data is typically presented in a tabular format for clarity and ease of comparison.

Table 1: Illustrative IC50 Values of this compound in Human Cancer Cell Lines (Note: The following data is hypothetical and for illustrative purposes only.)

| Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | 75.2 ± 5.1 |

| A549 | Lung Carcinoma | 112.8 ± 9.3 |

| HeLa | Cervical Adenocarcinoma | 63.5 ± 4.8 |

| HepG2 | Hepatocellular Carcinoma | > 200 |

Experimental Protocols: A Closer Look at the Methodologies

Detailed and reproducible experimental protocols are the bedrock of reliable scientific inquiry. The following sections outline the methodologies for key experiments in a preliminary cytotoxicity screening campaign.

Cell Culture and Maintenance

A panel of human cancer cell lines, for instance, MCF-7 (breast), A549 (lung), HeLa (cervical), and HepG2 (liver), would be selected to assess the cytotoxic potential of this compound across different cancer types. Cells would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing increasing concentrations of this compound (e.g., 0.1 to 200 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a predetermined period, typically 24, 48, or 72 hours.

-

MTT Addition: After incubation, the treatment medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

-

Cell Seeding and Treatment: Cells are seeded and treated with this compound as described for the MTT assay.

-

Supernatant Collection: At the end of the incubation period, a portion of the cell culture supernatant is collected.

-

LDH Reaction: The supernatant is mixed with the LDH assay reagent mixture according to the manufacturer's instructions.

-

Absorbance Measurement: The absorbance is measured at 490 nm. The amount of LDH released is proportional to the number of lysed cells.

Potential Mechanisms of Action and Signaling Pathways

While the precise mechanism of action for this compound is unknown, studies on other sulfonamide derivatives have shown that they can induce cytotoxicity through various mechanisms, including apoptosis[4]. Apoptosis, or programmed cell death, is a critical pathway in the elimination of damaged or cancerous cells. Should this compound exhibit cytotoxic properties, investigating its ability to induce apoptosis would be a logical next step.

A simplified, hypothetical signaling pathway for apoptosis that could be triggered by a cytotoxic compound is depicted below. This would involve the activation of caspases, a family of proteases that play a essential role in the execution of apoptosis.

Caption: Hypothetical intrinsic apoptosis signaling pathway potentially activated by this compound.

Conclusion

The study of this compound's cytotoxic properties represents a greenfield opportunity in pharmacological research. This technical guide provides a comprehensive and actionable framework for initiating such an investigation. By adhering to the outlined experimental protocols and data presentation standards, researchers can generate the foundational knowledge required to understand the potential of this compound as a cytotoxic agent. The path forward requires meticulous experimentation, but the potential for uncovering a novel therapeutic agent makes the journey a compelling one.

References

Identifying the Protein Targets of Phenosulfazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenosulfazole, also known as Darvisul or N-(2-thiazolyl)-p-phenolsulfonamide, is a sulfonamide derivative with historical significance for its investigated antibacterial and antiviral properties. While its precise molecular interactions, particularly in mammalian cells, remain largely uncharacterized by modern standards, its structural class and early research provide a foundation for identifying its protein targets. This technical guide synthesizes the available information on this compound and related sulfonamides, postulating its likely protein targets and providing detailed, contemporary experimental protocols for their definitive identification and characterization.

Postulated Protein Targets of this compound

Based on the known mechanism of action of sulfonamides and early reports on this compound, its protein targets likely differ between bacterial and mammalian cells.

Bacterial Protein Targets

The primary mode of action for sulfonamide drugs in bacteria is the inhibition of folic acid synthesis, a pathway essential for bacterial survival but absent in humans, who obtain folate from their diet.

-

Dihydropteroate Synthase (DHPS): As a structural analog of para-aminobenzoic acid (PABA), this compound is strongly predicted to be a competitive inhibitor of dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate, a crucial step in the folic acid synthesis pathway. By binding to the PABA site on DHPS, this compound would block the production of folic acid, leading to bacteriostasis.

-

Enzymes of the p-Hydroxybenzoic Acid (POB) Pathway: Early studies reported that this compound acts as a competitive antagonist of p-hydroxybenzoic acid (POB) in Escherichia coli. This suggests that this compound may also interact with enzymes involved in the biosynthesis or utilization of POB, which can be a precursor for ubiquinone biosynthesis in some bacteria.

Mammalian Protein Targets

The reported antiviral activity of this compound suggests that it interacts with host cell proteins to create an environment unfavorable for viral replication. The statement from early research that it "changes their physiology to make them unpalatable to the virus" points towards a mechanism that is not based on direct interaction with viral proteins. The specific mammalian protein targets of this compound are currently unknown. Identifying these targets is a critical step in understanding its potential therapeutic effects and off-target liabilities.

Quantitative Data on Sulfonamide-Protein Interactions

Due to the lack of recent studies on this compound, specific quantitative data for its protein interactions are not available. The following table provides illustrative data for the interaction of other sulfonamides with their protein targets to serve as a reference for the types of quantitative measurements that should be obtained for this compound.

| Sulfonamide | Protein Target | Assay Type | Binding Affinity (Kd) | Inhibition Constant (Ki) | IC50 |

| Sulfamethoxazole | Dihydropteroate Synthase (E. coli) | Isothermal Titration Calorimetry | 15 µM | 1.2 µM | 25 µM |

| Celecoxib | Cyclooxygenase-2 (COX-2) | Fluorescence Polarization | 0.5 µM | 0.04 µM | 0.1 µM |

| Acetazolamide | Carbonic Anhydrase II | Surface Plasmon Resonance | 20 nM | 12 nM | 30 nM |

Experimental Protocols for Target Identification and Validation

To definitively identify the protein targets of this compound in mammalian cells, a combination of modern, unbiased proteomics approaches and subsequent validation assays is recommended.

Unbiased Target Identification: Affinity Chromatography coupled to Mass Spectrometry (AC-MS)

This method aims to isolate proteins from a complex biological sample that bind to an immobilized form of this compound.

Protocol:

-

Synthesis of an Affinity Probe:

-

Synthesize a derivative of this compound that incorporates a linker arm and a reactive group (e.g., a terminal alkyne or azide for click chemistry) or a biotin tag. The linker should be of sufficient length to minimize steric hindrance.

-

-

Immobilization of the Affinity Probe:

-

Covalently attach the this compound affinity probe to a solid support, such as sepharose beads, through the reactive group.

-

-

Preparation of Cell Lysate:

-

Culture the mammalian cell line of interest (e.g., a cell line susceptible to the virus this compound was reported to inhibit) and harvest the cells.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pulldown:

-

Incubate the clarified cell lysate with the this compound-conjugated beads.

-

As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.

-

To identify specific binders, perform a competition experiment by pre-incubating the lysate with an excess of free this compound before adding the beads.

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS) or by competing with a high concentration of free this compound.

-

-

Proteomic Analysis:

-

Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

-

Excise protein bands that are present in the experimental sample but absent or significantly reduced in the negative control and competition samples.

-

Perform in-gel digestion of the proteins with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the MS/MS data against a protein database.

-

Target Engagement Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context. The principle is that a protein becomes more resistant to thermal denaturation upon ligand binding.

Protocol:

-

Cell Treatment:

-

Treat cultured cells with either this compound at various concentrations or a vehicle control (e.g., DMSO).

-

-

Heat Shock:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the tubes to a range of temperatures for a fixed duration (e.g., 3 minutes).

-

-

Cell Lysis and Separation of Soluble Fraction:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

-

Protein Quantification:

-

Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using a specific antibody and a quantitative detection method, such as Western blotting or ELISA.

-

-

Data Analysis:

-

Plot the percentage of soluble protein against temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.

-

Perform an isothermal dose-response experiment at a single temperature to determine the concentration of this compound required for half-maximal stabilization, which reflects the apparent binding affinity in the cellular environment.

-

Enzymatic Inhibition Assay: Dihydropteroate Synthase (DHPS) Assay

To confirm the predicted activity of this compound against bacterial DHPS, a spectrophotometric assay can be employed.

Protocol:

-

Reagents:

-

Purified recombinant DHPS enzyme.

-

Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

-

Coupling enzyme: Dihydrofolate reductase (DHFR).

-

Cofactor: NADPH.

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

-

Assay Procedure:

-

In a 96-well plate, combine the assay buffer, DHFR, NADPH, and varying concentrations of this compound.

-

Add the DHPS enzyme and pre-incubate.

-

Initiate the reaction by adding the substrates PABA and DHPP.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH by DHFR as it reduces the dihydropteroate product of the DHPS reaction.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of this compound.

-

Plot the reaction velocity against the this compound concentration to determine the IC50 value.

-

Perform kinetic studies by varying the concentration of PABA in the presence of a fixed concentration of this compound to determine the mechanism of inhibition (e.g., competitive, non-competitive).

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Postulated inhibition of the bacterial folic acid synthesis pathway by this compound.

Caption: Workflow for identifying protein targets of this compound using AC-MS.

Caption: Workflow for validating target engagement of this compound using CETSA.

Conclusion

While this compound is a compound with historical roots, the application of modern drug discovery and proteomics technologies holds the key to unlocking a comprehensive understanding of its mechanism of action. The presented methodologies provide a clear roadmap for the identification and validation of its protein targets in both bacterial and mammalian systems. Elucidating these targets will not only shed light on the basis of its previously reported biological activities but also inform its potential for any future therapeutic development.

A Technical Guide to the Spectroscopic Analysis of Phenosulfazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available spectroscopic data for the compound Phenosulfazole. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis. This document compiles known spectroscopic information and outlines the experimental methodologies utilized for its acquisition.

Introduction to this compound

This compound, with the IUPAC name 4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide, is a sulfonamide compound.[1] Its chemical structure and properties are well-documented in chemical databases.

-

CAS Number: 515-54-8

-

Synonyms: Phenolsulfazole, Virazene, Phenolsulphazole

Spectroscopic analysis is crucial for the structural elucidation and quality control of pharmaceutical compounds like this compound. This guide focuses on three key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Data

A comprehensive search of publicly available scientific databases was conducted to gather spectroscopic data for this compound. The availability of data for each technique is summarized below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2. Mass Spectrometry (MS)

Similarly, publicly accessible mass spectrometry data (e.g., electron ionization, chemical ionization, or high-resolution mass spectrometry) for this compound could not be located in the searched scientific databases. The expected exact mass of this compound is 255.99763447 Da.

2.3. Infrared (IR) Spectroscopy

An FTIR spectrum for this compound has been recorded and is available through SpectraBase. The data was obtained from a sample prepared as a KBr wafer. The specific absorption bands are characteristic of the functional groups present in the this compound molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (phenol) | 3550-3200 (broad) |

| N-H (sulfonamide) | 3350-3250 |

| C-H (aromatic) | 3100-3000 |

| C=C (aromatic) | 1600-1450 |

| S=O (sulfonamide) | 1350-1300 and 1170-1150 |

| C-N | 1335-1250 |

| C-S | 800-600 |

Note: The table above provides general expected absorption ranges for the functional groups present in this compound. The actual spectrum from SpectraBase should be consulted for precise peak positions and intensities.

Experimental Protocols

Detailed methodologies are essential for the reproduction and verification of spectroscopic data. The following are generalized but detailed protocols for the acquisition of the spectroscopic data discussed.

3.1. NMR Spectroscopy (General Protocol)

While specific data for this compound is unavailable, a general protocol for acquiring ¹H and ¹³C NMR spectra of a similar solid compound is as follows:

-

Sample Preparation:

-

Weigh approximately 5-20 mg of the solid sample for ¹H NMR or 20-100 mg for ¹³C NMR.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a volume of approximately 0.6-0.7 mL in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, acquisition time, and relaxation delay.

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H spectrum.

-

Process and present the final spectrum.

-

3.2. Mass Spectrometry (General Protocol)

A general procedure for obtaining a mass spectrum of a solid organic compound is outlined below:

-

Sample Introduction:

-

For a direct infusion analysis, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Alternatively, for techniques like Electron Ionization (EI), a small amount of the solid sample can be placed on a direct insertion probe.

-

-

Ionization:

-

Select an appropriate ionization technique. For a compound like this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable for generating ions from a solution. EI would be used for a sample introduced via a direct probe.

-

-

Mass Analysis:

-

The generated ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight, orbitrap).

-

The ions are separated based on their mass-to-charge ratio (m/z).

-

-

Detection and Spectrum Generation:

-

The separated ions are detected, and their abundance is recorded.

-

The data is processed to generate a mass spectrum, which is a plot of relative intensity versus m/z.

-

3.3. Infrared Spectroscopy (FTIR - KBr Wafer Method)

The available IR data for this compound was obtained using the KBr wafer technique. A detailed protocol for this method is as follows:

-

Sample Preparation:

-

Thoroughly dry high-purity, spectroscopy-grade potassium bromide (KBr) in an oven at ~110°C for several hours to remove any moisture.

-

Weigh approximately 1-2 mg of the solid this compound sample and 100-200 mg of the dried KBr.

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into a pellet die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet. Applying a vacuum to the die during pressing can help to remove trapped air and improve pellet transparency.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum by passing the infrared beam through the KBr pellet.

-

The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption peaks.

-

Visualization of Analytical Workflow

Since no specific signaling pathways involving this compound were identified in the public domain, a logical diagram illustrating a general workflow for the spectroscopic analysis of a chemical compound is provided below.

Conclusion

This technical guide has summarized the currently available spectroscopic information for this compound. While FTIR data is accessible, there is a notable absence of publicly available NMR and Mass Spectrometry data. The provided experimental protocols offer a detailed framework for acquiring such data, which would be invaluable for a more complete characterization of this compound. The workflow diagram illustrates the logical progression of spectroscopic analysis for chemical compounds. This document serves as a foundational resource for researchers and professionals, highlighting both the known spectroscopic features of this compound and the existing data gaps that future studies may address.

References

In Vitro Assays to Determine Phenosulfazole Efficacy: An In-Depth Technical Guide

Disclaimer: The compound "Phenosulfazole" is treated as a hypothetical antifungal agent for the purpose of this technical guide. The data presented herein is illustrative and intended to demonstrate the application of various in vitro assays for determining antifungal efficacy.

Introduction

The development of novel antifungal agents is a critical area of research in the face of rising fungal resistance. A comprehensive in vitro evaluation is the foundational step in characterizing the efficacy of a new chemical entity. This guide provides a detailed overview of the core in vitro assays used to determine the antifungal efficacy of the hypothetical compound, this compound. The methodologies, data interpretation, and visualization of key processes are designed to serve as a practical resource for researchers, scientists, and drug development professionals.

The primary objectives of the in vitro assays described are to:

-

Determine the minimum concentration of this compound required to inhibit fungal growth (Minimum Inhibitory Concentration - MIC).

-

Assess the fungistatic versus fungicidal activity of the compound.

-

Evaluate potential synergistic or antagonistic interactions with other antifungal agents.

-

Characterize the impact of this compound on fungal biofilm formation and viability.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] The broth microdilution method is a widely used technique for determining the MIC of antifungal agents.[2]

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Fungal Inoculum:

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus) are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

A suspension of fungal cells is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^3 CFU/mL.

-

-

Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of this compound are prepared in RPMI 1640 medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Each well is inoculated with the fungal suspension.

-

The microtiter plate is incubated at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of this compound that shows no visible growth.[1] This can be assessed visually or by measuring absorbance at a specific wavelength.

-

Quantitative Data: this compound MIC Values

| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |

| Candida albicans | 0.5 | 1 | 0.25 |

| Candida glabrata | 1 | 16 | 0.5 |

| Candida krusei | 0.25 | 64 | 0.5 |

| Aspergillus fumigatus | 2 | >64 | 1 |

| Cryptococcus neoformans | 1 | 8 | 0.25 |

Experimental Workflow: Broth Microdilution

Caption: Workflow for MIC determination using broth microdilution.

Checkerboard Assay for Synergy Analysis

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.[3] The interaction can be synergistic, additive, indifferent, or antagonistic.

Experimental Protocol: Checkerboard Assay

-

Preparation of Drug Dilutions:

-

In a 96-well plate, serial dilutions of this compound are made along the x-axis.

-

Serial dilutions of a second antifungal agent (e.g., Fluconazole) are made along the y-axis.

-

-

Inoculation and Incubation:

-

Each well is inoculated with a standardized fungal suspension.

-

The plate is incubated at 35°C for 48 hours.

-

-

Data Analysis:

-

The MIC of each drug in combination is determined for each well.

-

The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

-

Quantitative Data: this compound Synergy with Fluconazole against C. albicans

| This compound (µg/mL) | Fluconazole (µg/mL) | Growth |

| 0.5 (MIC alone) | 0 | - |

| 0.25 | 0.25 | - |

| 0.125 | 0.5 | - |

| 0 | 1 (MIC alone) | - |

FICI Calculation: FICI = (0.25 / 0.5) + (0.25 / 1) = 0.5 + 0.25 = 0.75

Interpretation of FICI Values

| FICI Value | Interpretation |

| ≤ 0.5 | Synergy |

| > 0.5 to ≤ 1.0 | Additive |

| > 1.0 to ≤ 4.0 | Indifference |

| > 4.0 | Antagonism |

Logical Relationship: FICI Interpretation

Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).

Time-Kill Assays

Time-kill assays provide information on the fungicidal or fungistatic activity of a compound over time.

Experimental Protocol: Time-Kill Assay

-

Preparation:

-

Fungal cultures are grown to the logarithmic phase and diluted.

-

This compound is added to the cultures at various concentrations (e.g., 1x, 2x, 4x MIC).

-

-

Sampling:

-

At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each culture.

-

-

Colony Forming Unit (CFU) Counting:

-

The aliquots are serially diluted and plated on agar plates.

-

After incubation, the number of CFUs is counted.

-

-

Data Analysis:

-

The log10 CFU/mL is plotted against time for each concentration of this compound.

-

A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.

-

Quantitative Data: Time-Kill Curve for this compound against C. albicans

| Time (hours) | Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |

| 0 | 5.0 | 5.0 | 5.0 | 5.0 |

| 2 | 5.3 | 4.8 | 4.5 | 4.0 |

| 4 | 5.8 | 4.5 | 3.8 | 3.0 |

| 8 | 6.5 | 4.2 | 3.0 | <2.0 |

| 12 | 7.0 | 4.0 | <2.0 | <2.0 |

| 24 | 7.5 | 3.8 | <2.0 | <2.0 |

Hypothetical Signaling Pathway Inhibition by this compound

Azole antifungals typically inhibit the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity. We hypothesize that this compound acts similarly.

Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway by this compound.

Conclusion

The in vitro assays detailed in this guide provide a robust framework for the initial characterization of a novel antifungal agent such as the hypothetical this compound. By systematically determining the MIC, evaluating synergistic interactions, and assessing fungicidal activity, researchers can build a comprehensive profile of a compound's efficacy. This foundational data is essential for guiding further preclinical and clinical development.

References

- 1. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]

- 2. ifyber.com [ifyber.com]

- 3. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Laboratory Synthesis of Phenosulfazole

An application note providing a detailed protocol for the laboratory synthesis of Phenosulfazole, intended for researchers, scientists, and drug development professionals.

Introduction

This compound, with the IUPAC name 4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide, is a sulfonamide compound.[1] This class of compounds is of significant interest in medicinal chemistry. This document outlines a detailed protocol for the synthesis of this compound in a laboratory setting. The proposed synthetic route involves a multi-step process, including the protection of a phenolic hydroxyl group, chlorosulfonylation, formation of the sulfonamide, and subsequent deprotection to yield the final product.

Chemical Properties and Data

A summary of the key chemical properties of this compound and its intermediates is provided below.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Predicted) |

| Phenyl acetate | Phenyl acetate | C₈H₈O₂ | 136.15 | Colorless liquid |

| 4-Acetoxybenzenesulfonyl chloride | 4-(acetyloxy)benzene-1-sulfonyl chloride | C₈H₇ClO₄S | 234.66 | White solid |

| N-(thiazol-2-yl)-4-acetoxybenzenesulfonamide | 4-((thiazol-2-yl)sulfamoyl)phenyl acetate | C₁₁H₁₀N₂O₄S₂ | 314.34 | Off-white to pale yellow solid |

| This compound | 4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide | C₉H₈N₂O₃S₂ | 256.30 | Crystalline solid [2] |

Experimental Protocol

The synthesis of this compound is proposed as a four-step process, as illustrated in the workflow diagram below.

Step 1: Synthesis of Phenyl Acetate (Acetylation of Phenol)

-

To a stirred solution of phenol (10.0 g, 0.106 mol) in pyridine (20 mL) at 0 °C, slowly add acetic anhydride (12.0 mL, 0.127 mol).

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Pour the mixture into 100 mL of ice-cold water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain phenyl acetate as a colorless oil.

Step 2: Synthesis of 4-Acetoxybenzenesulfonyl Chloride (Chlorosulfonylation)

-

In a fume hood, cool chlorosulfonic acid (25 mL, 0.375 mol) to 0 °C in a flask equipped with a dropping funnel and a gas outlet to a trap.

-

Add phenyl acetate (10.0 g, 0.073 mol) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C. This reaction is highly exothermic and releases HCl gas.

-

After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice. A white precipitate will form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-acetoxybenzenesulfonyl chloride.

Step 3: Synthesis of N-(thiazol-2-yl)-4-acetoxybenzenesulfonamide (Sulfonamide Formation)

-

Dissolve 2-aminothiazole (5.0 g, 0.050 mol) and sodium carbonate (6.4 g, 0.060 mol) in a mixture of dichloromethane (100 mL) and water (50 mL).[3]

-

Cool the mixture to 0-5 °C and add a solution of 4-acetoxybenzenesulfonyl chloride (12.9 g, 0.055 mol) in dichloromethane (50 mL) dropwise over 30 minutes.

-

Stir the reaction mixture at room temperature overnight.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethanol/water mixture to obtain N-(thiazol-2-yl)-4-acetoxybenzenesulfonamide.

Step 4: Synthesis of this compound (Deprotection)

-

Suspend N-(thiazol-2-yl)-4-acetoxybenzenesulfonamide (10.0 g, 0.032 mol) in a mixture of ethanol (50 mL) and concentrated hydrochloric acid (25 mL).

-

Heat the mixture to reflux for 4 hours.[4]

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to yield pure this compound.

Characterization

The final product and intermediates should be characterized using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reactions.

-

Melting Point: To assess the purity of the solid products.

-

Spectroscopy (FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry): To confirm the chemical structures of the synthesized compounds.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care.

-

Pyridine is flammable and toxic. Avoid inhalation and skin contact.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate care.

References

Application Notes and Protocols for Dissolving Phenosulfazole in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenosulfazole (also known as Phenolsulfazole or Virazene) is a chemical compound with the molecular formula C₉H₈N₂O₃S₂.[1] To investigate its biological effects in vitro, it is crucial to prepare a sterile, homogeneous solution that is compatible with cell culture conditions. Proper dissolution and preparation of this compound are fundamental for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for dissolving this compound and preparing it for use in cell culture experiments.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₃S₂ | [1] |

| Molecular Weight | 256.3 g/mol | [1] |

| IUPAC Name | 4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide | [1] |

| Synonyms | Phenolsulfazole, Virazene, Phenolsulphazole | [1] |

Solubility Guidelines

| Solvent | Order of Preference | Notes |

| Cell Culture Grade Water | 1 | Ideal if soluble, as it avoids solvent toxicity. However, many organic compounds have low aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | 2 | A versatile solvent that dissolves a wide range of polar and nonpolar compounds. It is recommended to keep the final concentration in cell culture medium at or below 0.5% to avoid cytotoxicity. |

| Ethanol (EtOH) | 3 | Can be used as an alternative to DMSO. The final concentration in the medium should also be kept low (typically ≤0.5%). |

Experimental Protocols

Protocol 1: Preliminary Solubility Test

This protocol outlines a method to determine the best solvent for this compound.

Materials:

-

This compound powder

-

Cell culture grade Dimethyl Sulfoxide (DMSO)

-

Cell culture grade Ethanol (EtOH), 100%

-

Sterile, deionized water

-

Sterile microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into three separate sterile microcentrifuge tubes.

-

To the first tube, add a small volume of sterile water (e.g., 100 µL) to test for aqueous solubility.

-

To the second tube, add the same volume of 100% DMSO.

-

To the third tube, add the same volume of 100% Ethanol.

-

Vortex each tube vigorously for 1-2 minutes.

-

Visually inspect for complete dissolution. If the compound does not dissolve at room temperature, gentle warming (up to 37°C) can be attempted.

-

Based on the results, select the solvent that provides the best solubility for preparing a stock solution.

Protocol 2: Preparation of a Concentrated Stock Solution

This protocol describes how to prepare a concentrated stock solution of this compound. A common starting concentration for a stock solution is 10-100 mM, depending on the compound's solubility.

Materials:

-

This compound powder

-

Selected solvent from Protocol 1 (e.g., DMSO)

-

Sterile, amber-colored microcentrifuge tubes or vials

-

Vortex mixer

-

Sterile syringe filter (0.22 µm)

-

Laminar flow hood (recommended for sterility)

Procedure:

-

In a sterile environment, weigh the desired amount of this compound into a sterile amber tube. For example, to prepare 1 mL of a 10 mM stock solution of this compound (MW: 256.3 g/mol ), weigh out 2.563 mg.

-

Add the appropriate volume of the selected solvent (e.g., 1 mL of DMSO).

-

Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

-

Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile amber vial.

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C, protected from light.

Protocol 3: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the stock solution to the final working concentration in cell culture medium.

Materials:

-

This compound stock solution (from Protocol 2)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640, supplemented with serum and antibiotics)

-

Sterile tubes for dilution

-

Pipettes and sterile filter tips

Procedure:

-

Thaw a single aliquot of the this compound stock solution at room temperature.

-

Pre-warm the required volume of complete cell culture medium to 37°C.

-

Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations for your experiment.

-

Important: Ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells. For DMSO, this is typically kept at or below 0.5%. For example, to achieve a final concentration of 10 µM from a 10 mM stock solution in DMSO, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium), resulting in a final DMSO concentration of 0.1%.

-

Mix the working solution thoroughly by gentle pipetting before adding it to the cells.

-

Always include a vehicle control in your experiments (cell culture medium with the same final concentration of the solvent used to dissolve this compound).

Visualization of a Generic Cellular Signaling Response

Since the specific signaling pathway of this compound is not well-documented, the following diagram illustrates a generic workflow for its application in cell culture and a hypothetical signaling cascade it might trigger.

Conclusion

The successful use of this compound in cell culture experiments is contingent on its proper dissolution and the preparation of non-toxic working solutions. Due to the lack of specific solubility data, a preliminary solubility test is a critical first step. The provided protocols offer a systematic approach to preparing this compound for in vitro studies, ensuring the integrity and reproducibility of experimental results. Researchers should always validate the chosen solvent and its final concentration for compatibility with their specific cell line.

References

The Use of Phenosulfazole as a Fluorescent Probe in Microscopy: An Examination of Current Knowledge

Despite a thorough review of available scientific literature, there is currently no documented evidence to support the use of Phenosulfazole (4-hydroxy-N-(1,3-thiazol-2-yl)benzenesulfonamide) as a fluorescent probe in microscopy. While the chemical structure of this compound, containing both a phenol and a thiazole moiety, might suggest potential fluorescent properties, extensive searches have yielded no data on its photophysical characteristics, such as excitation and emission spectra, quantum yield, or photostability. Consequently, detailed application notes and protocols for its use in cellular imaging cannot be provided at this time.

Researchers, scientists, and drug development professionals interested in novel fluorescent probes should be aware that while the foundational chemical scaffolds of this compound are present in known fluorescent molecules, the specific properties of this compound itself remain unexplored in this context. This document aims to provide a transparent overview of the current lack of information and to guide researchers toward related, established classes of fluorescent probes.

I. This compound: A Compound of Unknown Fluorescent Potential